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molecular formula C12H14N2O5S B8283111 1-(4-Nitro-benzenesulfonyl)-piperidine-4-carbaldehyde

1-(4-Nitro-benzenesulfonyl)-piperidine-4-carbaldehyde

Cat. No. B8283111
M. Wt: 298.32 g/mol
InChI Key: OJMRAICNPSYDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

A mixture of 1-hydroxy-1,2-benziodooxol-3(1H)-one-1-oxide (IBX) (8.73 g, 3.12 mmol) in DMSO (30 mL) and THF (15 mL) was stirred at room temperature over a period of 20 minutes. In one portion [1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-methanol (4.69 g, 15.6 mmol) was added and the solution heated to 50° C. Water was added to the reaction until a white precipitate formed. The reaction mixture was filtered and washed with ethyl acetate. The filtrate was partitioned with ethyl acetate and water. The organic phase was dried (sodium sulfate) and concentrated in vacuo to give 4.32 g of the product as a tan solid
[Compound]
Name
1-hydroxy-1,2-benziodooxol-3(1H)-one-1-oxide
Quantity
8.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-methanol
Quantity
4.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].O>CS(C)=O.C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([N:13]2[CH2:18][CH2:17][CH:16]([CH:19]=[O:20])[CH2:15][CH2:14]2)(=[O:11])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
1-hydroxy-1,2-benziodooxol-3(1H)-one-1-oxide
Quantity
8.73 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-methanol
Quantity
4.69 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over a period of 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 50° C
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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